Cyclopentadienylmolybdenum tricarbonyl dimer

Catalog No.
S1507506
CAS No.
12091-64-4
M.F
C16H10Mo2O6 10*
M. Wt
490.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadienylmolybdenum tricarbonyl dimer

CAS Number

12091-64-4

Product Name

Cyclopentadienylmolybdenum tricarbonyl dimer

Molecular Formula

C16H10Mo2O6 10*

Molecular Weight

490.1 g/mol

InChI

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;

InChI Key

XCUPBPUEWLTPMQ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Understanding Metal-Metal Bonding

The presence of a Mo-Mo bond (bond distance: 3.2325 Å) in the molecule makes it a valuable model system for studying metal-metal bonding. Researchers investigate the electronic structure, bonding character, and factors influencing the stability of such bonds in Cp₂Mo₂(CO)₆. This knowledge contributes to the development of new materials with desired properties, such as catalysts and conductors .

Exploring Reactivity and Reaction Mechanisms

The presence of the cyclopentadienyl (Cp) ring and carbonyl (CO) ligands in the molecule allows researchers to explore its reactivity and reaction mechanisms. Studies have been conducted on its substitution reactions, where CO ligands are replaced with other molecules, and its redox behavior, involving electron transfer processes . These investigations contribute to the understanding of organometallic chemistry and the design of new catalysts with specific functionalities.

Investigating Isomerization and Dynamics

Cp₂Mo₂(CO)₆ exists in two rotamers: gauche and anti. This property allows researchers to study isomerization processes, where the molecule interconverts between these forms. Additionally, investigations into the dynamics of the molecule, including vibrational frequencies and rotational motions, provide valuable insights into its structure and behavior .

Cyclopentadienylmolybdenum tricarbonyl dimer is an organometallic compound with the molecular formula C16H10Mo2O6\text{C}_{16}\text{H}_{10}\text{Mo}_{2}\text{O}_{6}. It consists of two molybdenum centers coordinated to cyclopentadienyl ligands and three carbonyl groups. This compound typically appears as a dark red to purple powder or crystalline solid, with a melting point of approximately 222 °C. Its structure is characterized by a dimeric arrangement, where two molybdenum atoms are bridged by cyclopentadienyl ligands, contributing to its unique reactivity and stability in various chemical environments .

  • Hydrolysis: In the presence of moisture, it can hydrolyze to form molybdenum oxides and release carbon monoxide.
  • Ligand Substitution: The carbonyl groups can be replaced by other ligands, such as phosphines or amines, leading to the formation of new complexes.
  • Redox Reactions: This compound can undergo oxidation or reduction, altering the oxidation state of molybdenum from +2 to +3 or +4, which can be utilized in catalysis .

There are several methods for synthesizing cyclopentadienylmolybdenum tricarbonyl dimer:

  • Direct Synthesis from Molybdenum Carbonyls:
    • Molybdenum hexacarbonyl is reacted with cyclopentadiene under controlled conditions to yield the dimer.
  • Reduction of Molybdenum Compounds:
    • Reducing agents can be employed to convert molybdenum precursors into the desired dimeric form.
  • Solvent-Free Methods:
    • Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact .

Cyclopentadienylmolybdenum tricarbonyl dimer has diverse applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in olefin metathesis and hydrogenation processes.
  • Chemical Intermediates: Used extensively in the synthesis of other organometallic compounds and pharmaceuticals.
  • Material Science: Its unique properties make it suitable for developing advanced materials and coatings .

Interaction studies involving cyclopentadienylmolybdenum tricarbonyl dimer focus primarily on its reactivity with various ligands and substrates. Research indicates that this compound can effectively coordinate with phosphines, enhancing its catalytic properties. Additionally, studies examining its behavior in biological systems are necessary to assess potential interactions with biomolecules, which could inform its applications in medicinal chemistry .

Cyclopentadienylmolybdenum tricarbonyl dimer shares similarities with several other organometallic compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Features
Cyclopentadienyliron tricarbonylC5_{5}H5_{5}Fe(CO)3_{3}Iron center; used in catalysis for organic transformations
Cyclopentadienylvanadium tricarbonylC5_{5}H5_{5}V(CO)3_{3}Vanadium center; exhibits different catalytic properties
Cyclobutadiene-molybdenum complexC4_{4}H4_{4}Mo(CO)4_{4}Contains four carbon monoxide ligands; distinct reactivity

Cyclopentadienylmolybdenum tricarbonyl dimer stands out due to its dual molybdenum centers and specific ligand arrangement, allowing for unique catalytic behavior not observed in simpler organometallic complexes. Its ability to act as a bridge between metal centers enhances its utility in various

Cyclopentadienylmolybdenum tricarbonyl dimer emerged as an important organometallic compound during the rapid development of transition metal organometallic chemistry in the mid-20th century. The compound was first synthesized through the treatment of molybdenum hexacarbonyl with sodium cyclopentadienide, followed by oxidation of the resulting NaMo(CO)₃(C₅H₅). This synthetic route opened the door to a family of related compounds and established methodologies that would become fundamental in organometallic synthesis.

The early research on this compound focused primarily on understanding its structure and bonding, particularly the nature of the metal-metal bond. Subsequent research in the 1960s and 1970s expanded our understanding of its reactivity, especially its thermal behavior, which revealed interesting transformations including decarbonylation reactions.

King and Bisnette's work in 1967 on the related pentamethylcyclopentadienyl analogue contributed significantly to our understanding of the Mo-Mo bonding in these compounds, postulating a triple bond to conform to the Effective Atomic Number (EAN) rule. This was followed by King and Efraty's alternate synthesis in 1971, further expanding the family of related compounds.

Position Within Organometallic Chemistry

Cyclopentadienylmolybdenum tricarbonyl dimer occupies a significant position within organometallic chemistry as an exemplary compound showcasing the interplay between metal-metal bonding and ligand effects. It belongs to the important class of "piano-stool" complexes, where the cyclopentadienyl ring forms the "seat" and the carbonyl ligands represent the "legs" of the stool-like structure.

The compound has been instrumental in developing our understanding of metal-metal bonds in transition metal complexes. With a Mo-Mo bond distance of 3.2325 Å, it provides insights into single metal-metal bonds in contrast to the shorter distances observed in compounds with higher bond orders. This has made it a benchmark compound for theoretical and experimental studies of metal-metal bonding.

Moreover, the compound serves as a versatile precursor for a variety of molybdenum complexes, making it an important synthetic building block in organometallic chemistry. Its reactivity patterns have helped establish fundamental concepts in organometallic reactions, such as carbonyl substitution, oxidative addition, and reductive elimination.

Significance in Molybdenum Coordination Chemistry

Within molybdenum coordination chemistry, cyclopentadienylmolybdenum tricarbonyl dimer holds special significance due to its structural features and reactivity. The compound exemplifies how the cyclopentadienyl ligand stabilizes unusual oxidation states and coordination geometries of molybdenum, contributing significantly to our understanding of the organometallic chemistry of this transition metal.

The thermal conversion of cyclopentadienylmolybdenum tricarbonyl dimer to its tetracarbonyl derivative, which contains a formal triple bond between the molybdenum centers (with a Mo-Mo distance of 2.448 Å), represents an important example of metal-metal multiple bonding. This transformation has been fundamental in developing our understanding of the factors that influence metal-metal bond orders.

Furthermore, the compound has served as a platform for investigating the coordination chemistry of molybdenum with various ligands. Its reactions with phosphines, for instance, yield phosphine-substituted Mo-Mo bonded complexes with diverse electronic and steric properties. The reactivity of the complex toward P₂ ligands has led to interesting coordination compounds such as [Cp₂Mo₂(CO)₄(μ,η²:²-P₂)], which further expands the coordination chemistry of molybdenum.

Classical Synthetic Routes

Sodium Cyclopentadienide-Based Synthesis

The most established method for synthesizing cyclopentadienylmolybdenum tricarbonyl dimer involves the reaction of molybdenum hexacarbonyl ($$ \text{Mo(CO)}6 $$) with sodium cyclopentadienide ($$ \text{NaC}5\text{H}5 $$). This two-step process begins with the reduction of $$ \text{Mo(CO)}6 $$ by sodium cyclopentadienide in tetrahydrofuran (THF), yielding the intermediate $$ \text{Na}[{\text{Mo(CO)}3(\text{C}5\text{H}5)}] $$. Subsequent oxidation of this intermediate with iodine or air produces the dimeric $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ as a dark red crystalline solid [1] [5].

Key parameters for this method include:

  • Temperature: Reactions proceed at room temperature.
  • Solvent: THF or diglyme (bis(2-methoxyethyl) ether).
  • Yield: Typically 60–70%, depending on purification efficiency [1].

A notable challenge is the sensitivity of sodium cyclopentadienide to moisture and oxygen, necessitating anhydrous conditions.

Acetonitrile Precursor Methods

Alternative routes utilize tris(acetonitrile)tricarbonylmolybdenum ($$ \text{Mo(CO)}3(\text{CH}3\text{CN})3 $$) as a precursor. This compound, synthesized by refluxing $$ \text{Mo(CO)}6 $$ in acetonitrile, reacts with cyclopentadiene ($$ \text{C}5\text{H}6 $$) under mild heating (50°C) to form $$ \text{Cp}2\text{Mo}2(\text{CO})_6 $$ [1] [4]. The acetonitrile ligand’s labile nature facilitates substitution, making this method advantageous for controlled stoichiometry.

Comparison of Classical Methods

ParameterSodium Cyclopentadienide RouteAcetonitrile Precursor Route
Starting Material$$ \text{Mo(CO)}6 $$, $$ \text{NaC}5\text{H}_5 $$$$ \text{Mo(CO)}3(\text{CH}3\text{CN})3 $$, $$ \text{C}5\text{H}_6 $$
Reaction Time12–24 hours1–2 hours
Yield60–70%50–60%
Air SensitivityHigh (requires inert atmosphere)Moderate

Modern Synthetic Approaches

Small-Scale Glove-Box Techniques

Recent advancements employ glove-box techniques to handle air-sensitive intermediates. For example, the synthesis of related molybdenum radicals involves charging $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ and ligands (e.g., $$ \text{Ph}2\text{P}(o\text{-C}2\text{B}{10}\text{H}_{11}) $$) in a nitrogen-filled glove box, followed by photolysis in dichloromethane [5]. This approach minimizes decomposition and improves reproducibility for small-scale research applications.

Optimized Laboratory Preparations

Optimized protocols focus on enhancing yield and purity. One method involves subliming the intermediate $$ \text{CpMo(CO)}3\text{H} $$ at 60°C under high vacuum to isolate $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ with minimal byproducts [5]. Another approach uses diglyme as a solvent for thermolysis, selectively decarbonylating the dimer to form metal-metal triple-bonded derivatives [1].

Purification Strategies and Challenges

Purification of $$ \text{Cp}2\text{Mo}2(\text{CO})_6 $$ is complicated by its tendency to co-precipitate with sodium salts or unreacted precursors. Common strategies include:

  • Recrystallization: Dissolving the crude product in hot diglyme and cooling to induce crystallization [1].
  • Sublimation: Heating the solid under vacuum (60–80°C) to separate volatile impurities [5].
  • Chromatography: Using silica gel columns with hexane/ethyl acetate mixtures for small-scale purification [6].

Challenges:

  • The dimer’s low solubility in non-polar solvents complicates large-scale purification.
  • Oxidation during handling can lead to molybdenum oxide byproducts, requiring strict inert conditions [1] [5].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cyclopentadienylmolybdenum tricarbonyl dimer

Dates

Modify: 2023-08-15

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